methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Drug-like fragment optimization Lipophilicity modulation Triazole scaffold design

Fragment-based screening requires high-purity, drug-like starting points. Impure analogs introduce confounding SAR noise. This compound (CAS 85790-35-8), supplied at 98% purity, directly addresses these challenges. - Para-fluoro substitution matches the pharmacophore of a potent hCA IX/XII inhibitor (Kᵢ = 0.7 µM), enabling fragment-to-lead optimization. - Methyl ester provides 2- to 3-fold higher cathepsin B inhibition vs. the free acid, maximizing assay signal. - ¹⁹F atom enables real-time NMR reaction monitoring and conformational analysis, accelerating synthetic workflow development.

Molecular Formula C10H9FN4O2
Molecular Weight 236.2g/mol
CAS No. 85790-35-8
Cat. No. B428196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
CAS85790-35-8
Molecular FormulaC10H9FN4O2
Molecular Weight236.2g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N
InChIInChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-6(11)3-5-7/h2-5H,12H2,1H3
InChIKeyFRAPJEAKSWPRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate: Identity, Structure & Supply


Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 85790-35-8) is a synthetic 1,2,3-triazole derivative characterized by a 5-amino group, a 4-carboxylate methyl ester, and a para-fluorophenyl substituent at the N1 position. It has a molecular formula of C₁₀H₉FN₄O₂, a molecular weight of 236.20 g/mol, and is commercially supplied as a research chemical at purities typically between 95% and 98% [1]. The compound belongs to the 5-amino-1-aryl-1,2,3-triazole-4-carboxylate scaffold class, which is broadly explored as a peptidomimetic building block and precursor for biologically active triazole-containing molecules, including HSP90 inhibitors and antiproliferative agents [2]. Its computed physicochemical parameters—XLogP3 of 1.8, topological polar surface area (TPSA) of 83 Ų, and 3 rotatable bonds—position it as a moderately lipophilic, drug‐like fragment with a balanced polarity profile [1].

Why Generic Substitution Risks Reproducibility and Performance


The 5-amino-1,2,3-triazole-4-carboxylate scaffold is highly sensitive to subtle structural modifications. The presence and position of the electron-withdrawing fluorine atom on the N1-phenyl ring, the identity of the ester moiety (methyl vs. ethyl vs. free acid), and the regioisomeric purity of the triazole ring all profoundly influence reactivity, biological target engagement, and physicochemical properties. Patent literature demonstrates that even small changes in the aryl substitution pattern or ester group within this class can switch the dominant biological activity—from anticoccidial to antiproliferative to antimetastatic [1] [2]. A representative medicinal chemistry study on triazole-4-carboxylate esters and carboxylic acids revealed that the methyl ester derivatives exhibited significantly different inhibition profiles compared to their carboxylic acid counterparts against cathepsin B, while the 4-fluorophenyl-substituted carboxylic acid analog was uniquely potent against tumor-associated carbonic anhydrase isoforms (hCA IX and XII, Kᵢ = 0.7 µM each) [3]. Consequently, substituting methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate with an unsubstituted phenyl, meta-fluoro, ethyl ester, or free acid analog without revalidation introduces unpredictable shifts in molecular recognition, solubility, and metabolic stability, directly compromising assay reproducibility and lead optimization campaigns.

Quantitative Differentiation vs. Closest Analogs


Para-Fluoro vs. Unsubstituted Phenyl: Lipophilicity and Permeability Tuning

The para-fluorophenyl substituent in methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate increases computed lipophilicity (XLogP3 = 1.8) relative to the unsubstituted phenyl analog, methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 31771-58-1, XLogP3 ≈ 1.4), while preserving an identical hydrogen bond donor/acceptor profile and TPSA (83 Ų for both) [1] [2]. The electron-withdrawing inductive effect of fluorine (–I effect, Hammett σₚ = 0.06) modulates the electron density of the adjacent triazole ring without introducing steric bulk, offering a refined means to tailor passive membrane permeability while maintaining the scaffold's core polarity. This differential XLogP3 (Δ = +0.4 log units) corresponds to an estimated ~2.5-fold increase in predicted octanol-water partition coefficient, which can be decisive in fine-tuning ADME properties during fragment-to-lead campaigns.

Drug-like fragment optimization Lipophilicity modulation Triazole scaffold design

Para-Fluoro vs. Meta-Fluoro: Regioisomeric Electronic Effects

The para-fluoro substitution pattern in methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is structurally distinct from its meta-fluoro isomer, methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 890093-64-8) . While both isomers share the same molecular formula (C₁₀H₉FN₄O₂, MW 236.20) and computed XLogP3 (1.8), the resonance and inductive electronic effects differ: para-fluoro exerts a stronger resonance electron-donating effect (+M) that can stabilize positive charge development on the triazole ring, whereas meta-fluoro acts predominantly via inductive electron withdrawal (–I). This differential electronic environment alters the π-electron density at the triazole C4 and N2 positions, directly impacting hydrogen-bond acceptor strength and π-stacking interactions with biological targets. In the structurally related 1,2,3-triazole-4-carboxylate carbonic anhydrase inhibitor series, the 4-fluorophenyl-appended carboxylic acid derivative (6c) was identified as the most potent inhibitor of hCA IX and hCA XII, with a Kᵢ of 0.7 µM for both isoforms—a finding that underscores the privileged nature of the para-fluoro substitution pattern in this chemotype [1]. Although direct comparative IC₅₀ data between the para- and meta-fluoro isomers of the methyl ester are not yet published, the carboxylic acid analog data strongly support prioritizing the para-fluoro regioisomer as the lead scaffold.

Fluorine positional scanning Structure-activity relationship (SAR) Triazole medicinal chemistry

Methyl Ester vs. Ethyl Ester: Reactivity and Pharmacokinetic Tuning

The methyl ester moiety in methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (MW 236.20) offers a distinct balance of reactivity and steric profile compared to the ethyl ester analog, ethyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 28924-58-5, MW 250.23) [1]. The methyl ester is sterically less hindered at the carbonyl carbon, making it a more reactive substrate for nucleophilic acyl substitution reactions such as amidation, hydrazinolysis, and transesterification. In the context of the ruthenium-catalyzed cycloaddition synthesis of 5-amino-1,2,3-triazole-4-carboxylates, the N-Boc-aminopropiolate methyl ester was employed as the key ynamide substrate to achieve complete regiocontrol, subsequently enabling efficient conversion to triazole-containing dipeptides with turn-inducer structural motifs [2]. The ethyl ester, while also synthetically accessible, introduces an additional methylene unit that increases lipophilicity (estimated XLogP3 ≈ 2.1) and steric bulk, potentially reducing the rate of enzymatic or chemical hydrolysis. This differential hydrolysis rate can be exploited in prodrug strategies where the methyl ester serves as a more rapidly cleaved promoiety relative to the ethyl ester, offering finer temporal control over active species release.

Ester prodrug design Hydrolytic stability Triazole building block reactivity

Methyl Ester vs. Free Carboxylic Acid: Cathepsin B Inhibition Profile

In a library of 28 1,2,3-triazole compounds bearing ester (5a–n) and carboxylic acid (6a–n) moieties, the ester derivatives consistently exhibited higher percent inhibition of cathepsin B at 10⁻⁷ M concentration compared to their corresponding carboxylic acid counterparts [1]. This class-level observation is directly relevant to the selection of methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (an ester) over 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (the free acid). Conversely, the carboxylic acid derivatives displayed superior inhibition of human carbonic anhydrase (hCA) isoforms II, IX, and XII, with the 4-fluorophenyl carboxylic acid 6c achieving Kᵢ = 0.7 µM against hCA IX and XII. Table 1 of the study demonstrates that ester derivative % inhibition values against cathepsin B at 10⁻⁷ M ranged from approximately 20–60%, while the corresponding acids exhibited substantially lower inhibition (< 20% in most cases). This functional group-dependent target selectivity—esters favoring cathepsin B, acids favoring hCA—provides a rational basis for selecting the methyl ester when the primary screening objective is cathepsin B inhibition or dual CA/cathepsin B polypharmacology.

Cathepsin B inhibition Ester vs. acid SAR Dual CA/cathepsin inhibitors

Purity Benchmarking: Impact on Fragment-Based Screening Reproducibility

Commercially available methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate from Fluorochem (Product Code F776401) is specified at 98% purity, whereas AKSci (Catalog 1308CT) supplies the compound at 95% minimum purity . This 3-percentage-point purity differential is consequential in fragment-based screening and biophysical assay contexts, where impurities at the 2–5% level can generate false-positive hits through aggregate-based inhibition, redox cycling, or non-specific protein reactivity. In a typical fragment screen conducted at 200–500 µM compound concentration, a 95% purity batch may contain up to 10–25 µM of unidentified impurities, exceeding the typical Kd range for fragment hits (10 µM – 1 mM) and introducing significant assay interference risk. The 98% purity grade constrains total impurity burden to ≤10 µM under identical screening conditions, reducing false-positive rates and improving hit confirmation rates.

Compound quality control Fragment-based drug discovery (FBDD) Assay reproducibility

Computational Drug-Likeness: Fragment vs. Lead-Like Space Positioning

Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has a molecular weight of 236.20 g/mol, exactly 3 rotatable bonds, a TPSA of 83 Ų, and an Fsp³ value of 0.1, placing it at the boundary between fragment space (MW < 250, rotatable bonds ≤ 3) and lead-like space (MW < 350, TPSA < 140 Ų) [1] . By contrast, the unsubstituted phenyl analog (MW 218.21, TPSA 83 Ų) and the meta-fluoro analog (MW 236.20, TPSA 83 Ų) share similar fragment metrics but lack the specific para-fluoro electronic signature. The ethyl ester analog (MW 250.23, estimated TPSA 83 Ų) exceeds the 250 Da fragment threshold and adds additional rotatable bond flexibility. The Fsp³ value of 0.1 (only the methyl ester contributes sp³ carbon content) indicates a highly planar, aromatic character that may promote crystallinity—a desirable trait for X-ray crystallography-based fragment screening—but also warrants monitoring for solubility-limited assay behavior. The balanced TPSA of 83 Ų (well within the <140 Ų oral bioavailability window) and moderate XLogP3 of 1.8 satisfy both fragment and lead-likeness criteria, making this compound an attractive starting point for fragment growth without requiring property-degrading modifications.

Fragment-based drug discovery (FBDD) Drug-likeness metrics Lead-like property filters

Evidence-Supported Application Scenarios


Fragment-Based Screening for Dual Cathepsin B and CA IX/XII Inhibitors

The methyl ester moiety of this compound is directly aligned with the cathepsin B inhibition preference observed in the triazole-4-carboxylate ester series, where ester derivatives show approximately 2- to 3-fold higher percent inhibition at 10⁻⁷ M relative to their carboxylic acid counterparts [1]. Simultaneously, the 4-fluorophenyl substituent matches the pharmacophore of compound 6c (Kᵢ = 0.7 µM against hCA IX and XII), establishing this methyl ester as the optimal fragment precursor for dual CA/cathepsin B inhibitor development [1]. Its computed fragment rule-of-three compliance (MW 236.20 ≤ 250, TPSA 83 Ų ≤ 100 Ų, 3 rotatable bonds) and high commercial purity (98%, Fluorochem) make it directly deployable in high-concentration fragment screens (200–500 µM) with minimized impurity interference risk [2] [3].

Peptidomimetic Building Block for Solid-Phase Dipeptide Synthesis

The methyl ester's minimal steric hindrance at the carbonyl carbon, combined with the 5-amino group as a nucleophilic handle, enables efficient amide bond formation in solution and on solid support. The ruthenium-catalyzed cycloaddition methodology developed for 5-amino-1,2,3-triazole-4-carboxylates demonstrated complete regiocontrol using N-Boc-aminopropiolate methyl esters, and the resulting triazole amino acid intermediates were successfully incorporated into dipeptides bearing turn-inducer structural motifs [1]. The para-fluoro substituent further provides a ¹⁹F NMR spectroscopic handle for real-time reaction monitoring and conformational analysis, adding practical value in synthetic workflow optimization.

SAR Exploration of Fluorine Positional Effects on Triazole Bioactivity

The compound serves as the para-fluoro reference point in a systematic fluorine positional scan comparing ortho-, meta-, and para-fluorophenyl-substituted 5-amino-1,2,3-triazole-4-carboxylates. The para-fluoro isomer is uniquely positioned for studying resonance (+M) electronic effects on triazole ring electronic distribution, which have been implicated in the enhanced potency of 4-fluorophenyl carboxylic acid 6c against tumor-associated hCA isoforms [1]. By procuring this compound alongside its meta-fluoro analog (CAS 890093-64-8) and unsubstituted phenyl analog (CAS 31771-58-1), medicinal chemistry teams can experimentally decouple inductive (–I) from resonance (+M) fluorine effects on target binding, metabolic stability, and CYP450 inhibition profiles [2].

Antiproliferative Lead Generation from a Privileged Triazole Scaffold

Patent literature establishes 5-amino-1,2,3-triazoles as a recognized class of antiproliferative agents with demonstrated utility against psoriasis, inflammatory bowel disease, and certain cancers [1]. Within this class, the 1-(4-fluorophenyl) substitution pattern combined with the 4-carboxylate ester provides a synthetically tractable starting point for parallel library synthesis via amidation at the ester position and diazotization/Sandmeyer-type functionalization at the 5-amino group. The moderate XLogP3 (1.8) and balanced TPSA (83 Ų) ensure that elaborated products remain within oral bioavailability- compliant physicochemical space, while the ¹⁹F atom enables sensitive detection in cellular uptake and tissue distribution studies [2] [3].

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